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Compound of Interest

Compound Name: (R)-1-(o-tolyl)ethanamine

Cat. No.: B025567 Get Quote

A Note from the Senior Application Scientist:

Following a comprehensive multi-stage search and data collation process, it has been

determined that a complete, in-depth technical guide on (R)-1-(o-tolyl)ethanamine (CAS

105615-45-0) that meets the stringent requirements for scientific integrity and field-proven

insights cannot be fully generated at this time.

The core reason for this conclusion is the absence of publicly available, verifiable experimental

data for this specific molecule within the searched literature. Specifically, the following critical

components, which are mandatory for a guide of this caliber, could not be located:

A Specific, Replicable Synthesis Protocol: While the logical synthetic route is the asymmetric

reductive amination of 2'-methylacetophenone, no peer-reviewed articles or patents with

detailed, step-by-step experimental procedures (including reagent quantities, reaction

conditions, and purification methods) for this exact transformation were found.

Authoritative Spectroscopic Data: No verifiable ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry

spectra for (R)-1-(o-tolyl)ethanamine are available in the public domain or chemical

databases accessible through the search tools. Such data is essential for the structural

analysis and characterization sections of a technical guide and serves as the foundation for

validating the identity and purity of the compound.

Experimentally Determined Physicochemical Properties: Key physical constants such as the

specific optical rotation, boiling point, and density for the ortho-isomer are not reported,
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distinguishing it from the more common para-isomer.

To produce a guide without this foundational data would require generalizing from related

compounds or theoretical models, which would not meet the prompt's core requirements for

Expertise, Experience, Authoritativeness, and Trustworthiness. A senior application scientist

must ground all technical documentation in reproducible, validated experimental fact.

However, to provide value and demonstrate the scientific approach, the following guide is

structured based on established principles and data from closely related analogues. It outlines

the expected characteristics, synthetic strategies, and applications of (R)-1-(o-
tolyl)ethanamine, serving as a framework for future research and development. All information

is presented with the clear caveat that it is based on chemical theory and data from analogous

structures, not from direct experimental validation of the target compound itself.

Technical Framework for (R)-1-(o-tolyl)ethanamine:
A Chiral Amine of Synthetic Importance
Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a theoretical and practical framework for understanding the

molecular structure, synthesis, and application of (R)-1-(o-tolyl)ethanamine, a chiral primary

amine with significant potential in asymmetric synthesis.

Part 1: Molecular Identity and Physicochemical
Profile
(R)-1-(o-tolyl)ethanamine, also known by its IUPAC name (1R)-1-(2-

methylphenyl)ethanamine, is a chiral amine featuring a stereocenter at the benzylic carbon.

The presence of the methyl group at the ortho position of the aromatic ring introduces specific

steric and electronic characteristics that differentiate it from its meta and para isomers, as well

as from the unsubstituted 1-phenylethanamine.

Table 1: Core Molecular Identifiers
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Identifier Value Source

IUPAC Name
(1R)-1-(2-

methylphenyl)ethanamine
PubChem[1]

CAS Number 105615-45-0 PubChem[1]

Molecular Formula C₉H₁₃N PubChem[1]

Molecular Weight 135.21 g/mol PubChem[1]

Canonical SMILES CC1=CC=CC=C1N PubChem[1]

Table 2: Predicted & Analogous Physicochemical Properties

Note: Experimental data for the o-tolyl isomer is not available. Values are based on

computation or data from the analogous p-tolyl isomer for reference.

Property Predicted/Analogous Value Rationale/Source

Appearance Colorless to pale yellow liquid
General property of

arylethylamines

Boiling Point ~208 °C (at 760 mmHg) Based on p-tolyl isomer[2]

Density ~0.94 - 0.96 g/cm³
Based on p-tolyl and

unsubstituted isomers[2][3]

Refractive Index ~1.53 Based on p-tolyl isomer[2]

Specific Optical Rotation [α]D Data not available
This is a critical, experimentally

determined value.

pKa ~9.5 (Predicted)
Typical for primary benzylic

amines

Part 2: Strategic Synthesis - Asymmetric Reductive
Amination
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The most efficient and stereoselective pathway to (R)-1-(o-tolyl)ethanamine is the asymmetric

reductive amination of the prochiral ketone, 2'-methylacetophenone. This method avoids the

waste associated with the resolution of a racemic mixture.

Causality Behind the Methodological Choice:
Asymmetric reductive amination is a powerful one-pot reaction that combines the formation of

an imine intermediate with its immediate, stereoselective reduction.[3] This approach is favored

in pharmaceutical development for its atom economy and ability to directly establish the desired

stereocenter with high enantiomeric excess (ee). The key to success lies in the choice of the

chiral catalyst or auxiliary and the reducing agent.

Hypothetical Experimental Protocol:
This is a representative, non-validated protocol based on established literature procedures for

similar transformations. It must be optimized and validated in a laboratory setting.

Reaction: Asymmetric Reductive Amination of 2'-Methylacetophenone

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer,

a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a

nitrogen atmosphere.

Reagent Charging: To the flask, add 2'-methylacetophenone (1.0 eq), a chiral source such as

(R)-tert-butanesulfinamide (1.05 eq), and a Lewis acid catalyst like Ti(OEt)₄ (1.5 eq) in an

anhydrous solvent such as THF (5 mL/mmol of ketone).

Imine Formation: The mixture is stirred at room temperature for 4-6 hours to facilitate the

formation of the N-sulfinyl imine intermediate. The reaction progress can be monitored by

TLC or ¹H NMR.

Stereoselective Reduction: The reaction is cooled to -48 °C (acetonitrile/dry ice bath). A

reducing agent, typically NaBH₄ (2.0 eq), is added portion-wise over 30 minutes, ensuring

the internal temperature does not rise significantly. The mixture is stirred at this temperature

for 3-4 hours.
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Quenching and Workup: The reaction is quenched by the slow addition of methanol, followed

by an aqueous solution of saturated NH₄Cl. The mixture is allowed to warm to room

temperature and stirred for 1 hour. The resulting slurry is filtered through celite, and the

filtrate is extracted with ethyl acetate (3x).

Auxiliary Cleavage: The combined organic layers are dried over Na₂SO₄, filtered, and

concentrated. The residue is dissolved in methanol, and HCl (2 M in diethyl ether) is added

to cleave the sulfinamide auxiliary and precipitate the amine hydrochloride salt.

Purification: The crude amine hydrochloride is filtered and washed with cold ether. The free

amine can be liberated by basification with NaOH and extraction into an organic solvent,

followed by vacuum distillation to yield the pure (R)-1-(o-tolyl)ethanamine.

Logical Workflow Diagram:
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Asymmetric Synthesis Workflow

2'-Methylacetophenone
(Prochiral Ketone)

N-Sulfinyl Imine Intermediate

 + Ti(OEt)₄
(Imine Formation)

(R)-tert-Butanesulfinamide
(Chiral Auxiliary)

Stereoselective Reduction
(e.g., NaBH₄)

Acidic Cleavage
of Auxiliary

 Forms Diastereomeric Sulfinamide

(R)-1-(o-tolyl)ethanamine

Click to download full resolution via product page

Caption: Asymmetric synthesis via a chiral auxiliary.

Part 3: Application in Asymmetric Synthesis & Drug
Development
The primary application of chiral amines like (R)-1-(o-tolyl)ethanamine is as a chiral resolving

agent for racemic carboxylic acids. This is particularly relevant in the production of non-

steroidal anti-inflammatory drugs (NSAIDs) of the profen class, where typically only the (S)-

enantiomer is pharmacologically active.
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Mechanism of Chiral Resolution:
Salt Formation: The basic chiral amine, (R)-Amine, is reacted with a racemic mixture of a

carboxylic acid, (R/S)-Acid. This acid-base reaction forms a mixture of two diastereomeric

salts: [(R)-Ammonium:(R)-Acid] and [(R)-Ammonium:(S)-Acid].

Differential Solubility: Diastereomers possess different physical properties. Due to the distinct

three-dimensional arrangement of the chiral centers, the two diastereomeric salts will have

different crystal lattice energies and, consequently, different solubilities in a given solvent

system.

Fractional Crystallization: By carefully selecting a solvent, one of the diastereomeric salts

(e.g., the less soluble [(R)-Ammonium:(S)-Acid]) can be selectively crystallized from the

solution.

Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong

acid (like HCl) to break the ionic bond. This regenerates the enantiomerically pure carboxylic

acid, (S)-Acid, and the ammonium salt of the resolving agent. The resolving agent can often

be recovered and reused.

Logical Diagram of Chiral Resolution:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Racemic Carboxylic Acid
((R/S)-Acid)

Mixture of Diastereomeric Salts
[(R)-Amine:(R)-Acid]
[(R)-Amine:(S)-Acid]

(R)-1-(o-tolyl)ethanamine
((R)-Amine)

Fractional Crystallization

Insoluble Salt
[(R)-Amine:(S)-Acid]

 Solid Phase

Soluble Salt in Mother Liquor
[(R)-Amine:(R)-Acid]

 Liquid Phase

Acidification
(e.g., HCl)

Pure (S)-Acid
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Caption: Workflow for chiral resolution of a racemic acid.

Part 4: Safety & Handling
Based on data for analogous arylethylamines. An official Safety Data Sheet (SDS) for the

specific compound must be consulted before handling.

Hazard Class: Expected to be corrosive and harmful.
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Health Hazards: Causes severe skin burns and eye damage. Harmful if swallowed or

inhaled. May cause respiratory irritation.

Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles,

and a lab coat. Avoid breathing vapors.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert

atmosphere (e.g., nitrogen or argon) to prevent degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b025567?utm_src=pdf-body
https://www.benchchem.com/product/b025567?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. researchgate.net [researchgate.net]

2. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical
Characteristics Study - Oreate AI Blog [oreateai.com]

3. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: (R)-1-(o-tolyl)ethanamine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025567#r-1-o-tolyl-ethanamine-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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